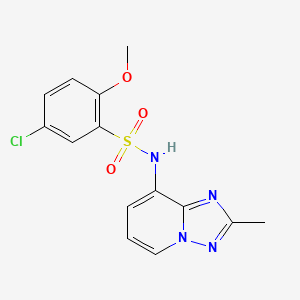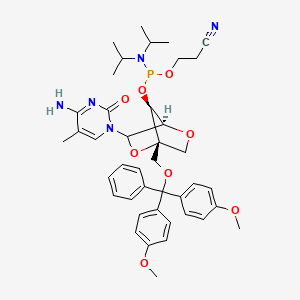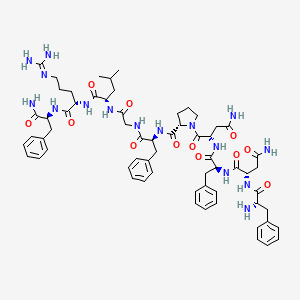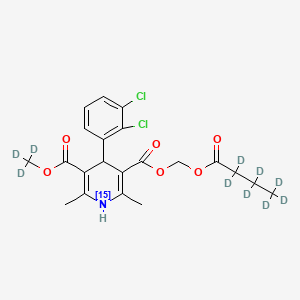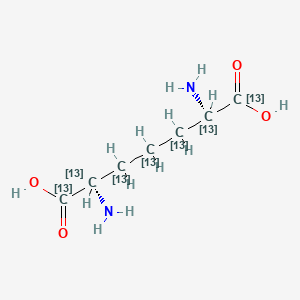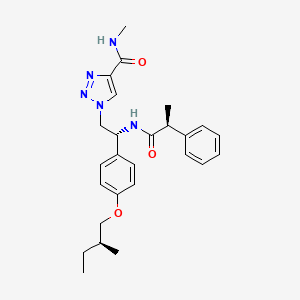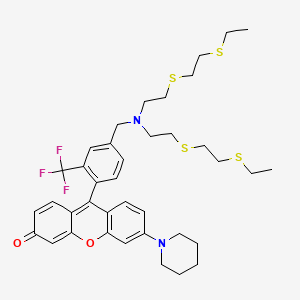
Copper probe CF4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper probe CF4, also known as Copper Fluor-4, is a copper-specific fluorescent probe based on a rhodol dye scaffold. It is designed to selectively detect cuprous copper ions (Cu⁺) in biological systems. This probe exhibits high selectivity for copper over other metal ions such as zinc and iron, making it a valuable tool for studying copper’s role in various biological processes .
Vorbereitungsmethoden
The synthesis of Copper probe CF4 involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxyhypoxidone, paraformaldehyde, and proline.
Mannich Reaction: These starting materials undergo a one-step Mannich reaction to form the fluorescent probe.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a reliable route for its preparation.
Analyse Chemischer Reaktionen
Copper probe CF4 undergoes several types of chemical reactions:
Oxidation-Reduction Reactions: The probe can participate in redox reactions due to the redox-active nature of copper.
Coordination Reactions: this compound forms coordination complexes with copper ions.
Common reagents and conditions used in these reactions include:
Reagents: Copper ions (Cu⁺ or Cu²⁺), pyrophosphate, and alkaline phosphatase.
Conditions: Physiological pH range (6-8), room temperature, and aqueous solutions
The major products formed from these reactions are the fluorescent complexes of this compound with copper ions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Copper probe CF4 is unique due to its high selectivity for cuprous copper ions and its stability in physiological pH ranges. Similar compounds include:
Copper Fluor-3: Another copper-specific fluorescent probe with similar selectivity but different structural properties.
Copper Fluor-5: A probe with enhanced sensitivity for detecting lower concentrations of copper ions.
This compound stands out due to its balance of selectivity, stability, and ease of use in various research applications.
Eigenschaften
Molekularformel |
C38H47F3N2O2S4 |
|---|---|
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |
InChI |
InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |
InChI-Schlüssel |
IWSHBHVMVNQFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
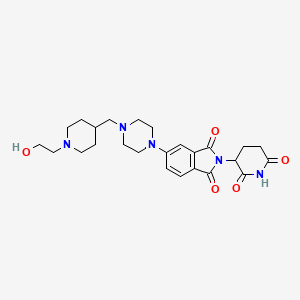

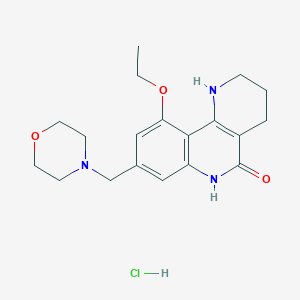
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
